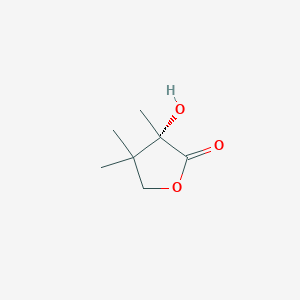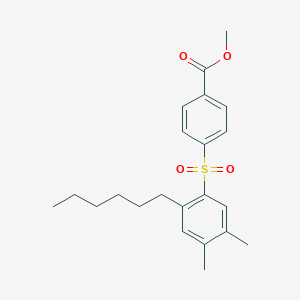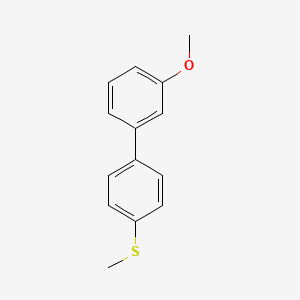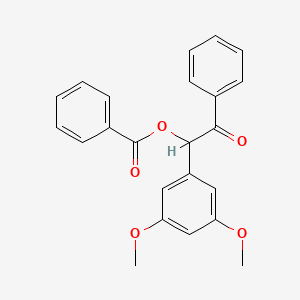![molecular formula C9H9NO2 B12582566 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 269080-95-7](/img/structure/B12582566.png)
2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones. Quinones are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicine and industry. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with prop-2-en-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other quinone derivatives.
Biology: The compound is studied for its potential cytotoxic effects on cancer cells.
Industry: The compound can be used in the production of dyes and pigments due to its quinone structure.
Wirkmechanismus
The mechanism by which 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione exerts its effects involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound interacts with cellular components to generate ROS, which can cause oxidative damage to cellular structures, leading to cell death. Additionally, it can activate caspases, which are enzymes involved in the apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis((5-methylhexan-2-yl)amino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
What sets 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione apart from similar compounds is its unique prop-2-en-1-yl amino group, which can influence its reactivity and biological activity. This unique structure may contribute to its potential as an anticancer agent and its ability to generate ROS .
Eigenschaften
CAS-Nummer |
269080-95-7 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-(prop-2-enylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H9NO2/c1-2-5-10-8-6-7(11)3-4-9(8)12/h2-4,6,10H,1,5H2 |
InChI-Schlüssel |
SHDAYHSVCSIFJW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=CC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)

![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)

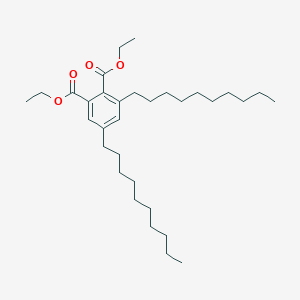
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)


